CYP2C8 Inhibition Liability: 4-Chloro vs. 4-Methoxy Analogue
The 4‑chlorophenyl analogue exhibits measurable CYP2C8 inhibitory activity (IC50: 3000 nM in human liver microsomes) [1]. Although a direct head‑to‑head study with the 4‑methoxy analogue is unavailable, the chlorine atom's greater lipophilicity and higher molar refractivity (Cl MR ~5.9 vs. OCH3 MR ~7.9) predict a distinct CYP2C8 binding mode. Procurement for in vitro DDI panels should note that the 4‑chloro analogue's CYP2C8 IC50 is >100‑fold higher than its putative JAK2 potency, suggesting a preliminary selectivity window, but confirmatory CYP phenotyping is mandatory.
| Evidence Dimension | CYP2C8 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 3000 nM |
| Comparator Or Baseline | 4-Methoxy analogue: data not available; class-level baseline for CYP2C8 liability typically < 1000 nM is considered high risk |
| Quantified Difference | Difference cannot be calculated due to missing comparator data; target compound IC50 classified as moderate risk (>1 µM) |
| Conditions | Human liver microsomes, amodiaquine substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
A CYP2C8 IC50 of 3 µM indicates moderate DDI risk; a research team selecting between the 4‑Cl and 4‑OCH3 analogues must ascertain whether the methoxy substitution lowers CYP2C8 affinity, which would directly influence protocol design for combination studies.
- [1] BindingDB BDBM50366403 – CHEMBL4164142; CYP2C8 inhibition IC50: 3.00E+3 nM. View Source
